Cas no 686333-99-3 (3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one)

3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one structure
686333-99-3 structure
Product Name:3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one
CAS No:686333-99-3
MF:C10H12N2OS
MW:208.280080795288
CID:878483
PubChem ID:1671222
Update Time:2025-04-19

3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one Chemical and Physical Properties

Names and Identifiers

    • Thieno[2,3-d]pyrimidin-4(3H)-one, 3,6-diethyl- (9CI)
    • 686333-99-3
    • 3,6-diethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
    • 3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one
    • Thieno[2,3-d]pyrimidin-4(3H)-one,3,6-diethyl-(9ci)
    • SCHEMBL16975082
    • Inchi: 1S/C10H12N2OS/c1-3-7-5-8-9(14-7)11-6-12(4-2)10(8)13/h5-6H,3-4H2,1-2H3
    • InChI Key: SHBPBTHSFRFQQG-UHFFFAOYSA-N
    • SMILES: S1C2=C(C=C1CC)C(N(C=N2)CC)=O

Computed Properties

  • Exact Mass: 208.06703418g/mol
  • Monoisotopic Mass: 208.06703418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 60.9Ų
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